4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

Description

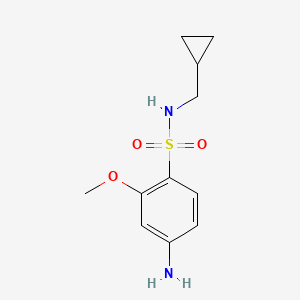

4-Amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group, a 2-methoxy group, and a cyclopropylmethyl moiety attached to the sulfonamide nitrogen. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse bioactivities, including enzyme inhibition and receptor modulation . The cyclopropylmethyl group introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-10-6-9(12)4-5-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAYNVJNLCTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with cyclopropylmethylamine under basic conditions to form N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide.

Nitration and Reduction: The intermediate is nitrated to introduce a nitro group at the para position relative to the methoxy group. The nitro group is subsequently reduced to an amino group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It has shown efficacy in inhibiting specific kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2). Inhibition of these targets can disrupt cell cycle progression and angiogenesis, making it a candidate for cancer therapy .

1.2 Mechanism of Action

The mechanism involves the disruption of signaling pathways that are crucial for tumor growth and metastasis. By inhibiting CDK2 and CDK4, the compound can halt the progression of the cell cycle in cancerous cells, thereby reducing proliferation rates . Additionally, its interaction with VEGFR2 can prevent tumor-induced angiogenesis, which is essential for tumor survival and growth .

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research has indicated that 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide can serve as a model compound for studying enzyme inhibition. Its sulfonamide group is known to interact with active sites of various enzymes, making it valuable in understanding enzyme kinetics and mechanisms .

2.2 Pharmacokinetics and Toxicology

Studies focusing on the pharmacokinetics of this compound have been crucial in determining its bioavailability and metabolic pathways. Understanding these aspects helps in assessing its safety profile and therapeutic index, which are critical for drug development .

Environmental Science

3.1 Pesticide Development

The compound's chemical structure has inspired research into developing new pesticides that target specific biochemical pathways in pests while minimizing toxicity to non-target organisms. Its sulfonamide moiety may enhance the selectivity of such agents .

3.2 Residue Analysis

In environmental studies, 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is being evaluated for its persistence and degradation products in agricultural settings. Understanding its environmental fate is essential for assessing potential risks associated with its use as a pesticide or herbicide .

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

Antibacterial Activity: The compound can interfere with bacterial folate synthesis, leading to inhibition of bacterial growth.

Comparison with Similar Compounds

Key Structural Differences:

Analysis :

- Cyclopropylmethyl vs.

- Methoxy Positioning : The 2-methoxy group in the target compound may sterically hinder interactions with hydrophobic enzyme pockets compared to 4-methoxy analogs.

Comparison with Benzamide Derivatives

lists benzamide analogs such as 4-amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide (CAS 93839-82-8). Key distinctions:

- Core Structure : Benzamides feature a carboxamide group (-CONH2) instead of sulfonamide (-SO2NH2), altering hydrogen-bonding capacity and acidity (pKa ~10–12 for sulfonamides vs. ~15–17 for benzamides).

- Substituent Effects : Ethylsulfonyl groups in benzamides may improve water solubility but reduce membrane permeability compared to sulfonamides .

Impact of Bulky Substituents

highlights 4-amino-N-[2-tert-butyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-benzimidazol-5-yl]-N-ethylbenzenesulfonamide, which features a bulky tert-butyl group.

- Steric Effects: Bulky groups like tert-butyl or tetrahydro-2H-pyran-4-ylmethyl reduce metabolic clearance but may compromise binding to compact active sites.

Biological Activity

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide can be represented as follows:

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 230.30 g/mol

- Structural Features :

- An amino group (-NH2)

- A methoxy group (-OCH3)

- A sulfonamide functional group (-SO2NH-)

Antimicrobial Properties

Sulfonamides, including 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide, are known for their antimicrobial properties. They act primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial growth and replication. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds similar to 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide have shown efficacy in inhibiting cancer cell proliferation in vitro. Specific mechanisms of action include the induction of apoptosis and inhibition of tumor growth in xenograft models. These findings suggest that this compound may serve as a lead structure for developing novel anticancer therapies .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide:

| Study | Target | Result |

|---|---|---|

| Study A | Bacterial strains (e.g., E. coli) | Inhibited growth with an IC50 of 15 µg/mL |

| Study B | Cancer cell lines (e.g., HeLa) | Induced apoptosis with a reduction in cell viability by 40% at 10 µM |

| Study C | Enzyme inhibition (dihydropteroate synthase) | Competitive inhibitor with Ki value of 5 µM |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a sulfonamide derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Case Study on Cancer Treatment : In a preclinical model, administration of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide led to tumor regression in mice bearing xenografts of human cancer cells, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic strategies are optimal for preparing 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:

- Stepwise Functionalization : Begin with the sulfonylation of 2-methoxy-4-nitrobenzenesulfonyl chloride with cyclopropylmethylamine. Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Yield Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Monitor reaction progress via TLC or HPLC to minimize side products like over-reduced or oxidized derivatives .

- Purity Control : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze and NMR spectra for diagnostic signals:

- Methoxy group (δ ~3.8 ppm, singlet) .

- Cyclopropylmethyl protons (δ ~0.5–1.2 ppm, multiplet) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS (ESI+) and fragment patterns (e.g., loss of SO₂ or cyclopropane) .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

Methodological Answer:

- Solubility :

- Highly soluble in DMSO (>50 mg/mL), moderately in methanol or ethanol (<10 mg/mL). Insoluble in water (pH-dependent; protonate amino group for aqueous solubility) .

- Stability :

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amino group. Avoid prolonged exposure to light (UV degradation risk) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in assays involving this compound?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective activity from general cytotoxicity .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify target pathways (e.g., sulfonamide-mediated enzyme inhibition vs. membrane disruption) .

- Metabolite Screening : Check for degradation products (e.g., des-amino derivatives) via LC-MS, which may explain variability in activity .

Q. What experimental design principles apply to optimizing reaction conditions for novel derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) for Suzuki-Miyaura coupling or nucleophilic substitutions. Prioritize factors via Pareto analysis .

- In Situ Monitoring : Employ flow chemistry setups with inline IR or UV sensors to track intermediate formation and adjust parameters dynamically .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic/nucleophilic regions) to guide functionalization .

Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be interpreted for this compound?

Methodological Answer:

- Conformational Analysis : Perform molecular dynamics simulations to identify dominant conformers. Compare with NOESY cross-peaks to resolve ambiguities (e.g., cyclopropylmethyl group orientation) .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (if single crystals are obtainable) .

- Isotopic Labeling : Use -labeled amino groups to simplify NMR assignments and eliminate overlap .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during sulfonamide formation, then cleave under mild conditions .

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze racemic mixtures (e.g., ester precursors) .

- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for final purification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like pH, ionic strength, and cofactor concentrations (e.g., NADPH for oxidoreductases) .

- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) independent of enzymatic turnover .

- Cross-Validate with Structural Data : Overlay inhibitor-enzyme co-crystal structures (if available) to confirm binding modes .

Q. What methods resolve inconsistencies in metabolic stability data between in vitro and in vivo models?

Methodological Answer:

- Microsomal Stability Assays : Compare liver microsome (human vs. rodent) half-lives with in vivo PK studies. Account for species-specific cytochrome P450 isoforms .

- Bile Cannulation Studies : Track biliary excretion in animal models to identify phase II metabolites (e.g., glucuronides) not detected in vitro .

- PBPK Modeling : Use physiologically based pharmacokinetic models to extrapolate in vitro data to in vivo scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.